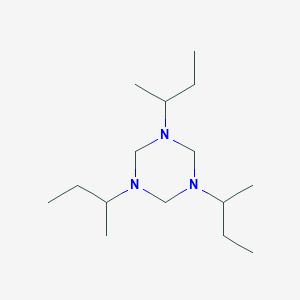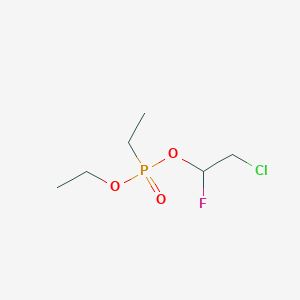![molecular formula C11H13NO4 B14515342 N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine CAS No. 63546-32-7](/img/structure/B14515342.png)
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine is a chemical compound that belongs to the class of quinomethanes These compounds are characterized by the presence of a cyclohexadienone ring with a methylidene group
Méthodes De Préparation
The synthesis of N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine can be achieved through several synthetic routes. One common method involves the reaction of L-threonine with a suitable quinone derivative under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like ethanol . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
In oxidation reactions, the compound can form quinone derivatives, while reduction reactions can lead to the formation of hydroquinone derivatives. Substitution reactions often involve the replacement of the methylidene group with other functional groups, resulting in a variety of products with different chemical properties .
Applications De Recherche Scientifique
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and as a probe for investigating enzyme mechanisms .
In medicine, the compound is being explored for its potential therapeutic properties, including its ability to act as an antioxidant and its potential use in drug development. In industry, it is used in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, which can modulate the activity of enzymes involved in oxidative stress and cellular signaling pathways . The methylidene group in the compound can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine can be compared with other similar compounds, such as N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine and N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid These compounds share a similar quinomethane structure but differ in the amino acid component
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research
Propriétés
Numéro CAS |
63546-32-7 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-[(2-hydroxyphenyl)methylideneamino]butanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)10(11(15)16)12-6-8-4-2-3-5-9(8)14/h2-7,10,13-14H,1H3,(H,15,16)/t7-,10+/m1/s1 |
Clé InChI |
NZJSRTDOYNXGFI-XCBNKYQSSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N=CC1=CC=CC=C1O)O |
SMILES canonique |
CC(C(C(=O)O)N=CC1=CC=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


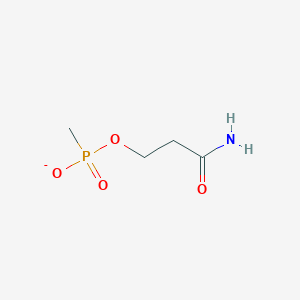
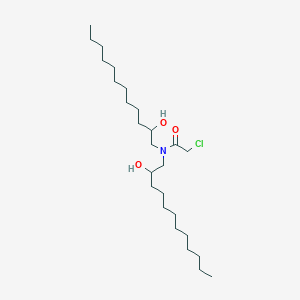
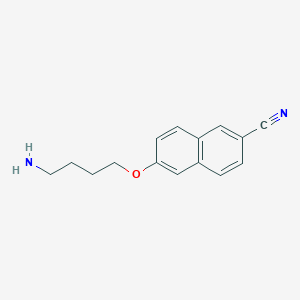

![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
![4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline](/img/structure/B14515285.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)
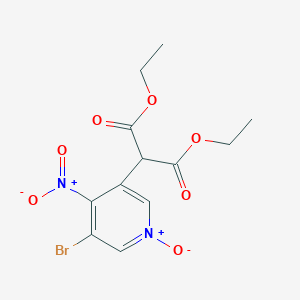

![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)
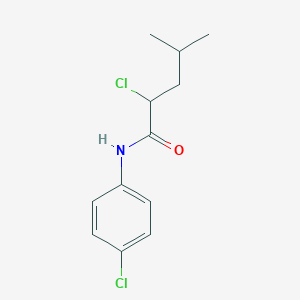
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
